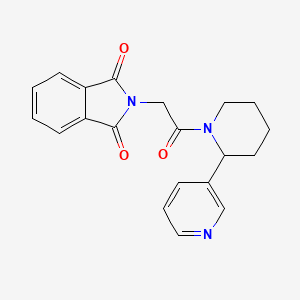
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . This specific compound has a molecular formula of C15H10N2O3 .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, including this compound, can be synthesized using simple heating and relatively quick solventless reactions . The aim of such synthesis techniques is to follow green chemistry principles .Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-3-yl group attached to a piperidin-1-yl group, which is further attached to an isoindoline-1,3-dione group via an ethyl bridge .科学的研究の応用
Pharmaceutical Synthesis
The isoindoline-1,3-dione scaffold has garnered significant attention in pharmaceutical research. Researchers have explored its potential as a building block for novel drug candidates. The compound’s unique structure and reactivity make it an attractive starting point for designing therapeutic agents. For instance, it can serve as a precursor for developing anti-inflammatory, antiviral, or anticancer drugs .
Herbicides and Agrochemicals
Isoindoline-1,3-dione derivatives have also found applications in agriculture. Their ability to inhibit specific enzymes or pathways makes them promising candidates for herbicides and other agrochemicals. Researchers investigate their effectiveness in controlling weed growth and enhancing crop yield .
Colorants and Dyes
The isoindoline-1,3-dione core contributes to the vibrant hues of certain dyes and colorants. By modifying its substituents, chemists can fine-tune the color properties. These compounds are used in textiles, paints, and other industries where color plays a crucial role .
Polymer Additives
In polymer science, isoindoline-1,3-dione derivatives act as additives to enhance material properties. They improve mechanical strength, thermal stability, and UV resistance. These modified polymers find applications in various fields, including packaging, automotive parts, and electronics .
Organic Synthesis
The isoindoline-1,3-dione scaffold serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules through various reactions. Its reactivity allows for diverse transformations, making it valuable for creating novel compounds .
Photochromic Materials
Photochromic materials change color upon exposure to light. Isoindoline-1,3-dione derivatives have been investigated for their photochromic properties. These compounds could find use in optical devices, sensors, and smart materials .
Biological Properties and Therapeutic Potential
Understanding the structure–activity relationships of isoindoline-1,3-dione derivatives is crucial. Researchers explore their interactions with biological targets, such as receptors or enzymes. By studying their effects on cellular processes, they aim to unlock their potential as therapeutic agents .
Sustainable Synthesis Approaches
As with any field, sustainable and environmentally friendly synthetic methods are essential. Researchers strive to develop greener routes for isoindoline-1,3-dione synthesis. These approaches minimize waste, reduce hazardous reagents, and promote eco-friendly chemistry .
Safety and Hazards
将来の方向性
Given the bioactivity of isoindoline-1,3-dione derivatives, future research could focus on exploring the potential applications of this compound in medicinal chemistry . For instance, isoindoline-1,3-dione derivatives have shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease .
作用機序
Target of Action
The primary target of 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The interaction involves several key amino acid residues, which leads to changes in the receptor’s conformation and function .
Pharmacokinetics
In silico analysis suggests that the compound follows lipinski’s rule of five , which predicts good absorption and permeation characteristics
Result of Action
One study found that a similar compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to dopaminergic dysfunction, such as Parkinson’s disease.
特性
IUPAC Name |
2-[2-oxo-2-(2-pyridin-3-ylpiperidin-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-23-19(25)15-7-1-2-8-16(15)20(23)26)22-11-4-3-9-17(22)14-6-5-10-21-12-14/h1-2,5-8,10,12,17H,3-4,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYKHZADKLAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
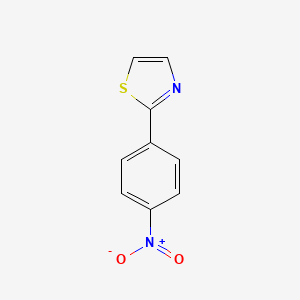
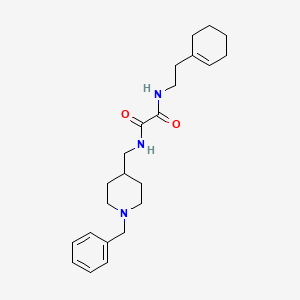
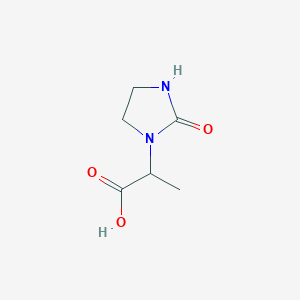

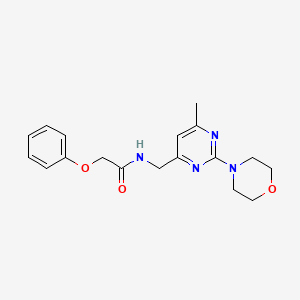
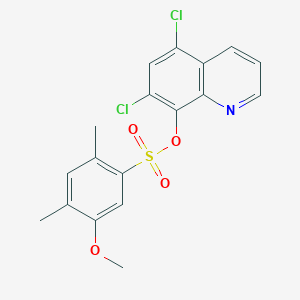

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)
![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)